![molecular formula C28H8F26S4 B3138104 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 446043-85-2](/img/structure/B3138104.png)
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Overview
Description
5,5′ ′ ′ -Bis(tridecafluorohexyl)-2,2′ :5′ ,2′ ′ :5′ ′ ,2′ ′ ′ -quaterthiophene (DFH-4T) is a n-type semiconducting material. It is a quaterthiophene derivative that contains fluoroalkyl groups and can be used as an electron transporting layer. It can be used in organic electronics.
Scientific Research Applications
- Applications:
Surface-Enhanced Raman Spectroscopy (SERS)
DFH-4T can be used to create superhydrophobic surfaces for SERS detection. Here’s how:
- Enhanced Raman Signals:
Photochromic Materials
DFH-4T’s unique 3D ivy-like microstructure makes it interesting for photochromic applications. However, further research is needed in this area .
Heat-Resistant Explosives
While not directly related to DFH-4T, its analogs (e.g., 5,5’-bis(3,5-dinitro-1H-pyrazol-4-yl)-1H,1’H-3,3’-bi(1,2,4-triazole)) have been investigated as advanced heat-resistant explosives. These compounds exhibit high thermal stability and desirable sensitivity properties .
Mechanism of Action
Target of Action
DFH-4T is primarily used in the development of high-mobility organic field-effect transistors . Its unique structure and properties make it an attractive n-type material for this application.
Mode of Action
The mode of action of DFH-4T is primarily through its interaction with other materials in a transistor. The compound’s unique structure, which includes a fully π-conjugated diperfluorophenyl-substituted quaterthiophene structure, enables unique chemical, physical, and optoelectronic properties .
Result of Action
The result of DFH-4T’s action in a transistor is the efficient transport of charge, contributing to the high mobility of the transistor . This is a result of the compound’s unique structure and properties.
Action Environment
The action of DFH-4T can be influenced by various environmental factors. For instance, the compound’s performance in a transistor can be affected by temperature, humidity, and the presence of other materials . Furthermore, the compound’s superhydrophobic surface and unique 3D ivy-like microstructure contribute to its stability and performance .
properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H8F26S4/c29-17(30,19(33,34)21(37,38)23(41,42)25(45,46)27(49,50)51)15-7-5-13(57-15)11-3-1-9(55-11)10-2-4-12(56-10)14-6-8-16(58-14)18(31,32)20(35,36)22(39,40)24(43,44)26(47,48)28(52,53)54/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTYFFPSPVBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H8F26S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896198 | |
Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
CAS RN |
446043-85-2 | |
Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of DFH-4T and how do they influence its applications in organic electronics?
A1: DFH-4T, or 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene, is an oligothiophene molecule distinguished by its two terminal perfluorohexyl chains. These chains significantly reduce the lowest unoccupied molecular orbital (LUMO) level, making DFH-4T an excellent n-type (electron-transporting) organic semiconductor [, ].
Q2: How does the film thickness of DFH-4T affect its performance in organic field-effect transistors (OFETs)?
A2: Studies show a strong correlation between DFH-4T film thickness and OFET performance. Increasing the thickness leads to a monotonic increase in room-temperature field-effect mobility, reaching up to 1 cm2·V−1·s−1 at 80 nm []. This improvement is attributed to a transition from a multilayered terrace structure in thin films to a more favorable stacked rod-like structure in thicker films, as revealed by atomic force microscopy [, ].
Q3: Why do top-contact OFET devices generally demonstrate superior performance compared to bottom-contact devices when using DFH-4T?
A3: The difference in performance stems from the growth morphology and molecular orientation of DFH-4T on the electrode surface. Top-contact configurations benefit from the more ordered, crystalline structure formed in multilayer DFH-4T films, leading to better molecular alignment with the contacts and thus improved charge transport [, ]. Conversely, bottom-contact devices often suffer from the disordered, amorphous nature of the initial DFH-4T monolayers deposited directly on the electrode, resulting in higher contact resistance and inferior performance [, , ].
Q4: Beyond OFETs, what other applications have been explored for DFH-4T in organic electronics?
A4: DFH-4T has also shown promise in organic light-emitting diodes (OLEDs). Researchers have incorporated DFH-4T as an electron transport layer, leveraging its high electron mobility to facilitate efficient charge injection into the emissive layer [, ].
Q5: Can DFH-4T be used for surface-enhanced Raman spectroscopy (SERS)?
A5: Recent research has demonstrated the potential of nanostructured DFH-4T films as SERS substrates [, ]. This application highlights the versatility of DFH-4T and its capacity to enhance analytical techniques by providing a platform for amplifying Raman signals.
Q6: How does the molecular orientation of DFH-4T at the electrode interface impact device performance?
A6: A preferred orientation of DFH-4T molecules, with their long axis perpendicular to the substrate, has been shown to significantly enhance charge transport across the semiconductor-electrode interface []. This arrangement facilitates efficient charge injection and extraction, leading to improved device performance.
Q7: Are there any strategies to improve the performance of bottom-contact OFETs using DFH-4T?
A7: Yes, treating the metal contacts with thiol self-assembled monolayers (SAMs) prior to DFH-4T deposition has proven effective in enhancing bottom-contact OFET performance []. This treatment promotes a more favorable DFH-4T growth orientation at the interface, leading to reduced contact resistance and improved charge transport properties, making it comparable to top-contact devices.
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